Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazine ring, a benzyl group, and a benzoate ester, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Benzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridazine derivative.
Amidation: The carboxylic acid group on the pyridazine ring can be converted to an amide by reacting with an amine, such as 4-methylbenzylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Major Products
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to its amide and ester functionalities. It could be explored for its effects on biological pathways and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: The compound could affect various biochemical pathways by interacting with key proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-benzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
- Methyl 2-(1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
- Methyl 2-(1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
Uniqueness
Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)13-24-19(25)12-11-18(23-24)20(26)22-17-6-4-3-5-16(17)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHZMAFMSOIXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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